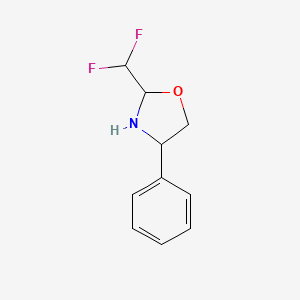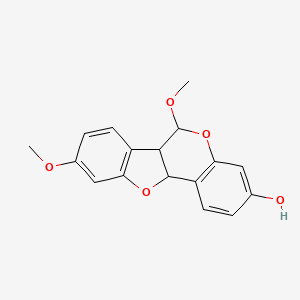![molecular formula C15H20O5 B12309330 6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12309330.png)
6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide est un produit naturel dérivé de la plante Alisma, qui appartient à la famille des Alismataceae
Préparation Methods
Routes de Synthèse et Conditions de Réaction
La synthèse de 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide implique généralement plusieurs étapes, en commençant par des sesquiterpènes de type guaiane plus simples. Les conditions de réaction incluent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter la formation du produit souhaité. Les voies de synthèse et les conditions détaillées ne sont pas facilement disponibles dans la littérature.
Méthodes de Production Industrielle
L'extraction de sources naturelles, telles que la plante Alisma, reste une méthode principale pour obtenir ce composé .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Extraction from natural sources, such as the Alisma plant, remains a primary method for obtaining this compound .
Analyse Des Réactions Chimiques
Types de Réactions
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires contenant de l'oxygène.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et Conditions Communes
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées et des solvants spécifiques pour assurer la voie de réaction souhaitée.
Produits Principaux
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés supplémentaires, tandis que la réduction peut produire des composés plus saturés.
Applications de la Recherche Scientifique
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence pour les études analytiques.
Biologie : Investigé pour ses activités biologiques potentielles, telles que les propriétés anti-inflammatoires et antimicrobiennes.
Médecine : Exploré pour ses effets thérapeutiques potentiels, bien que les études détaillées soient limitées.
Industrie : Utilisé dans le développement de formulations et de produits à base de produits naturels.
Mécanisme d'Action
Le mécanisme d'action de 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide implique son interaction avec des cibles moléculaires et des voies spécifiques. Ces interactions peuvent moduler divers processus biologiques, tels que l'inflammation et la croissance microbienne. Les cibles moléculaires et les voies détaillées ne sont pas bien caractérisées dans la littérature.
Applications De Recherche Scientifique
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical studies.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although detailed studies are limited.
Industry: Utilized in the development of natural product-based formulations and products.
Mécanisme D'action
The mechanism of action of 1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as inflammation and microbial growth. detailed molecular targets and pathways are not well-characterized in the literature.
Comparaison Avec Des Composés Similaires
Composés Similaires
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide:
Autres Sesquiterpènes de type Guaiane : Composés similaires avec des groupes fonctionnels et des activités biologiques variés.
Unicité
1alpha,4beta,10beta-Trihydroxyguaia-2,11(13)-dien-12,6alpha-olide se distingue par son motif d'hydroxylation spécifique et la présence d'un cycle lactone, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
IUPAC Name |
6,6a,9-trihydroxy-6,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8-9-4-5-14(3,18)15(19)7-6-13(2,17)11(15)10(9)20-12(8)16/h6-7,9-11,17-19H,1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHTVVJDLWGFLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C3C1(C=CC3(C)O)O)OC(=O)C2=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![rac-(1R,2R)-2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12309252.png)

![5-{[2-(1H-indol-3-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B12309259.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309265.png)
![(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate](/img/structure/B12309274.png)

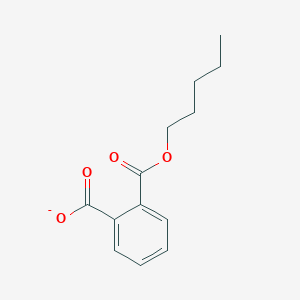
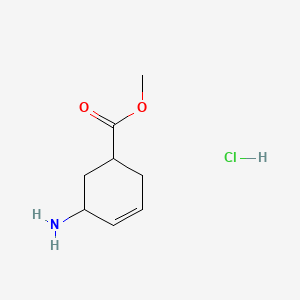
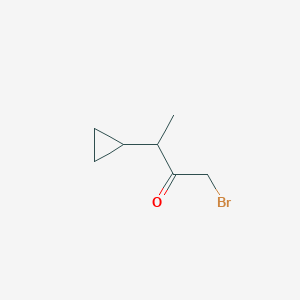
![1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12309312.png)
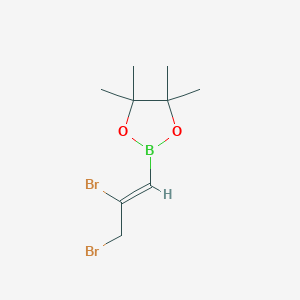
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B12309318.png)
